methyl {6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6-chloro-4-methyl-2-oxo-2H-chromen-3-yl acetate with 2,5-dimethylbenzyl alcohol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to reflux to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl {6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydrochromen derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reactions at the benzylic position often involve reagents like N-bromosuccinimide (NBS) for bromination or sodium hydride (NaH) for deprotonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydrochromen derivatives.
Scientific Research Applications
Methyl {6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chromen-2-one derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which methyl {6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate exerts its effects involves interactions with specific molecular targets. The chromen-2-one core can interact with various enzymes and receptors, modulating their activity. The presence of the chloro and dimethylbenzyl groups enhances its binding affinity and specificity, leading to distinct biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2H-chromen-2-one
- Ethyl 3-{6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Uniqueness
Methyl {6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The combination of the chromen-2-one core with the chloro and dimethylbenzyl groups results in a compound with enhanced reactivity and potential for diverse applications.
Properties
Molecular Formula |
C22H21ClO5 |
---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
methyl 2-[6-chloro-7-[(2,5-dimethylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C22H21ClO5/c1-12-5-6-13(2)15(7-12)11-27-20-10-19-16(8-18(20)23)14(3)17(22(25)28-19)9-21(24)26-4/h5-8,10H,9,11H2,1-4H3 |
InChI Key |
DDMLVUWRIJATJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=C(C=C3C(=C(C(=O)OC3=C2)CC(=O)OC)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.